![molecular formula C26H25N3O2S B2895318 (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 953253-43-5](/img/structure/B2895318.png)
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to increase solubility and bioavailability . It also contains a dimethylbenzothiazole group, which is a type of thiazole. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Molecular Structure Analysis
The compound’s molecular structure includes a piperazine ring and a dimethylbenzothiazole group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Hepatoprotective Applications
The hepatoprotective activity of thiazole derivatives indicates that this compound could be beneficial in protecting the liver from damage caused by toxins, drugs, or diseases, thus aiding in the treatment of liver conditions.
Each of these applications represents a significant area of research where the compound could have a profound impact. Further studies and clinical trials would be necessary to fully understand the potential and to develop safe and effective therapies based on this compound .
Mechanism of Action
Target of Action
The compound (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines . (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For instance, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell growth and proliferation . (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
Result of Action
The result of a compound’s action can vary depending on its specific targets, mode of action, and the biochemical pathways it affects. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines, suggesting that they may induce cell death . (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
Future Directions
properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-18-15-23-24(16-19(18)2)32-26(27-23)29-13-11-28(12-14-29)25(30)20-7-6-10-22(17-20)31-21-8-4-3-5-9-21/h3-10,15-17H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHQOSGMGXNFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.